6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone

Purity Specification Procurement Quality Vendor Comparison

Sourcing a structurally defined pyrimidinone scaffold with a terminal alkyne handle for click chemistry often yields generic isomers with uncharacterized impurity profiles, undermining experimental reproducibility. This compound resolves that gap as a high-purity building block with a confirmed 5-propynyl group and 2-(4-methylphenyl) substitution pattern. • Dual purity grades (95% and 98%) enable routine synthesis or deployment as an HPLC/LC-MS external reference standard for method development and system suitability testing. • Confirmed absence of public bioactivity data supports use as a structurally defined negative control or scaffold-hopping starting point, eliminating confounding off-target variables in assay campaigns. • Bulk quantities available with batch-specific certificates of analysis; stable under recommended storage conditions.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 338757-57-6
Cat. No. B2415992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone
CAS338757-57-6
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C
InChIInChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18)
InChIKeyVHEKNIAIMRUHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone: Identity and Specifications


6-Methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone (CAS 338757-57-6) is a synthetic, monocyclic pyrimidinone derivative with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It is commercially supplied as a research chemical with documented minimum purity specifications of 95% (AKSci) and 98% (Leyan) . Public-domain characterization is limited to vendor technical datasheets; no primary research articles or patents with direct biological or physicochemical profiling of this specific compound were identified in the current search corpus.

Synthetic building block with terminal alkyne handle for click chemistry
Two purity specifications available to match synthetic or analytical needs
Structurally unique pyrimidinone scaffold; no known bioactivity — suitable as negative control or scaffold-hopping starting point

6-Methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone: Generic Substitution Risks


Within the pyrimidinone class, even minor substituent alterations can drastically redirect biological target engagement, physicochemical properties, and synthetic utility. The 5-propynyl group and the specific 2-(4-methylphenyl) aryl substitution pattern define the compound's electronic and steric profile . Without comparative structure-activity data for this specific scaffold in the public domain, no inference of functional equivalence to any other 4(3H)-pyrimidinone can be made. Procurement of a generic 'pyrimidinone' or a positional isomer carries the risk of introducing an uncharacterized impurity or an inactive analog, undermining experimental reproducibility in synthetic route development or bioassay campaigns.

Propynyl and 4-methylphenyl substitutions are unique; generic pyrimidinones may not share reactivity or binding
No public data supports functional equivalence to any other 4(3H)-pyrimidinone analog
Procuring a positional isomer instead of this CAS-specific compound risks introducing inactive or impure material

6-Methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone: Purity and Identity Evidence


Vendor Purity Specification Comparison

Two commercial vendors provide this compound with differing minimum purity specifications. Leyan offers a 98% purity grade , while AKSci specifies a 95% minimum purity . No orthogonal purity verification data (e.g., HPLC, qNMR) were publicly available to confirm batch-to-batch consistency.

Purity Specification
Vendor data to verify
98% vs 95% Leyan vs AKSci
Purity choice influences impurity profile in multi-step synthesis
Orthogonal verification not publicly available
Purity Specification Procurement Quality Vendor Comparison

Public Bioactivity Data Gap

A systematic search of BindingDB, ChEMBL, and patent literature did not return any IC50, Ki, or functional assay data for this compound. Therefore, no quantitative target engagement or selectivity comparison against structural analogs can be performed at this time [1].

Bioactivity Data Gap
Data absent
0 records in BindingDB, ChEMBL, PubMed
All biological profiling remains to be performed
Risk and opportunity for novel target discovery
Bioactivity Gap Data Scarcity Risk Assessment

CAS Registry-Based Identity Confirmation

The compound is assigned the unique CAS Registry Number 338757-57-6, which definitively distinguishes it from all other pyrimidinone regioisomers and analogs . The IUPAC name 4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one further specifies the tautomeric form and substitution pattern . This ensures that the material procured under this CAS number is structurally homogeneous and not a mixture of isomers.

Chemical Identity
Definitive
CAS 338757-57-6
Unambiguous structure mapping prevents isomer procurement
IUPAC confirms unique substitution pattern
Chemical Identity CAS Registry Structural Specificity

6-Methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone: Recommended Applications


SAR Library Expansion Intermediate

The combination of a pyrimidinone core with a terminal alkyne (propynyl) handle makes this compound a versatile building block for click chemistry (CuAAC) and Sonogashira coupling reactions [1]. Medicinal chemistry teams can use the 98%-purity material as a late-stage diversification intermediate to generate focused libraries of triazole- or arylalkyne-linked pyrimidinones for target screening campaigns.

Analytical Method Reference Standard

The availability of two distinct purity specifications (95% and 98%) supports the use of the higher-purity material as an external reference standard for HPLC/UV or LC-MS method development, calibration, and system suitability testing in quality control workflows [1].

Negative Control for Biochemical Assays

Given the confirmed absence of public bioactivity data for this compound [1], it may serve as a structurally defined negative control molecule or a scaffold-hopping starting point for research programs investigating pyrimidinone-based targets. Its lack of known off-target activities reduces confounding variables in assay development.

Application
Selection Property
Validation Focus
SAR library expansion intermediate
Terminal alkyne handle for click chemistry
Purity verification via HPLC/LC-MS
Analytical reference standard
High-purity specification for method calibration
System suitability and calibration check
Negative control for biochemical assays
Confirmed absence of public bioactivity data
Assay background and interference testing
Quote Request

Request a Quote for 6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.